molecular formula C12H14N4O2 B1351393 1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide CAS No. 618092-46-9

1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Cat. No.: B1351393
CAS No.: 618092-46-9
M. Wt: 246.27 g/mol
InChI Key: GNDGXNDGSDLQQA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties

Molecular Structure and Geometry

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS: 618092-46-9) features a pyrazole core substituted at the 1-position with a 4-methoxyphenyl group, a methyl group at the 5-position, and a carbohydrazide moiety at the 4-position. The molecular formula is $$ \text{C}{12}\text{H}{14}\text{N}4\text{O}2 $$, with a molecular weight of 246.27 g/mol. The pyrazole ring adopts a planar geometry due to aromatic $$\pi$$-conjugation, while the methoxyphenyl group introduces steric effects that influence intermolecular interactions. The carbohydrazide group (-CONHNH$$_2$$) contributes to hydrogen bonding capabilities, as evidenced by a topological polar surface area (TPSA) of 82.17 Ų.

Physical Properties

Key physical properties include:

Property Value Source
Melting Point Not reported
LogP (Partition Coefficient) 0.79
Solubility Likely polar aprotic solvents
Rotatable Bonds 3

The compound’s moderate LogP suggests balanced hydrophilicity and lipophilicity, favoring solubility in dimethyl sulfoxide (DMSO) or ethanol.

Chemical Stability and Reactivity

The hydrazide group (-CONHNH$$_2$$) confers susceptibility to hydrolysis under acidic or alkaline conditions, forming carboxylic acid derivatives. The methoxyphenyl substituent enhances electron density in the pyrazole ring, stabilizing it against electrophilic attacks. Oxidation studies indicate that the methyl group at the 5-position remains inert under mild conditions, while the carbohydrazide moiety may undergo condensation reactions with carbonyl compounds.

Nomenclature and Classification

IUPAC Nomenclature

The systematic IUPAC name is This compound . This reflects:

  • 1-(4-methoxyphenyl) : A phenyl group with a methoxy (-OCH$$_3$$) substituent at the 4-position.
  • 5-methyl : A methyl (-CH$$_3$$) group at the 5-position of the pyrazole ring.
  • 4-carbohydrazide : A hydrazide (-CONHNH$$_2$$) functional group at the 4-position.

Common Names and Alternative Designations

Common synonyms include:

  • 1H-Pyrazole-4-carboxylic acid, 1-(4-methoxyphenyl)-5-methyl-, hydrazide.
  • 618092-46-9 (CAS registry number).

Classification within Heterocyclic Compounds

This compound belongs to the pyrazole family, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is further classified as a carbohydrazide derivative due to the -CONHNH$$_2$$ substituent, which places it among bioactive hydrazide-containing molecules.

Related Compounds and Derivatives

Structural Analogues

Key analogues include:

Compound Structural Variation Source
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Methoxy group at 2-position on phenyl
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Fluorophenyl substituent; carboxylic acid instead of hydrazide
1-Phenyl-5-methyl-1H-pyrazole-4-carbohydrazide Phenyl instead of 4-methoxyphenyl

Isomers

  • Positional Isomers : Varying positions of the methoxy group (e.g., 2- or 3-methoxyphenyl) alter electronic effects.
  • Tautomers : The pyrazole ring exhibits prototropic tautomerism, though the 1H-form is dominant due to substituent effects.

Homologous Series

Homologues include:

  • Alkyl Chain Variations : Replacement of the methyl group with ethyl or propyl groups at the 5-position.
  • Methoxy Substituent Modifications : Ethoxy or propoxy groups instead of methoxy on the phenyl ring.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-11(12(17)15-13)7-14-16(8)9-3-5-10(18-2)6-4-9/h3-7H,13H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDGXNDGSDLQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402444
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-46-9
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID00402444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Preparation Methods

General Procedure for Pyrazole Synthesis

Pyrazoles are synthesized using various methods, often involving condensation reactions or cyclization processes. For the preparation of 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole derivatives:

  • Starting Material : Pyrazole-4-carboxylic acid derivatives are commonly used as intermediates. For example, 1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid serves as a precursor to hydrazides.
  • Reaction Conditions : These reactions typically require solvents such as dimethylformamide (DMF) or ethanol and catalysts like concentrated sulfuric acid.

Conversion to Carbohydrazide

The carboxylic acid group in the pyrazole derivative is converted to a carbohydrazide using hydrazine hydrate:

  • Procedure :
    • Dissolve pyrazole-4-carboxylic acid in DMF.
    • Add hydrazine hydrate (99%) in equimolar amounts.
    • Reflux the mixture for approximately 6 hours.
  • Yield and Purification :
    • The precipitated solid is filtered and recrystallized from ethanol to achieve high purity.
    • Typical yields range from 75% to 85%.

Incorporation of Methoxyphenyl Group

The methoxyphenyl group is introduced via condensation reactions with anisaldehyde or similar aromatic aldehydes:

  • Procedure :
    • React carbohydrazide with anisaldehyde in boiling ethanol containing glacial acetic acid as a catalyst.
    • Reflux for about 2 hours.
  • Product Isolation :
    • The solid product is crystallized using dimethylformamide (DMF).
    • Melting points are typically in the range of 239–240 °C.

Characterization of the Compound

The synthesized compound is characterized using various analytical techniques:

  • Spectroscopic Analysis :
    • NMR spectroscopy confirms the structure through chemical shifts corresponding to hydrazide and pyrazole groups.
    • IR spectroscopy identifies functional groups such as NH and C=O.
  • Crystallographic Studies :
    • X-ray diffraction reveals the crystal structure and dihedral angles between rings, confirming molecular geometry.

Data Table: Key Reaction Parameters

Step Starting Material Reagents/Conditions Yield (%) Purification Method
Pyrazole Synthesis Substituted pyrazole-4-carboxylic acid DMF, sulfuric acid 75–85 Recrystallization (ethanol)
Carbohydrazide Formation Pyrazole-4-carboxylic acid Hydrazine hydrate, DMF ~80 Filtration, ethanol
Methoxyphenyl Introduction Carbohydrazide Anisaldehyde, ethanol, acetic acid ~85 Crystallization (DMF)

Notes on Optimizing Synthesis

  • Reaction Monitoring : Thin-layer chromatography (TLC) is recommended for tracking reaction progress.
  • Temperature Control : Maintain precise temperature conditions during reflux to avoid by-products.
  • Solvent Selection : DMF and ethanol are preferred due to their ability to dissolve reactants effectively.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to therapeutic effects such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Methoxyphenyl vs. Halogenated Aryl Groups

  • 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole derivatives (): Fluorine substitution enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. However, these compounds show reduced antioxidant activity compared to 4-methoxyphenyl analogues, likely due to the absence of the electron-donating methoxy group .
  • β-Carboline derivatives with 4-methoxyphenyl groups (): Exhibit potent cytotoxicity (IC₅₀ = 2.13 μM against ovarian cancer), outperforming halogenated analogues. The methoxy group’s resonance effects stabilize charge transfer interactions in DNA intercalation .

Carbohydrazide vs. Carbaldehyde/Carbonitrile Moieties

  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes (): The carbaldehyde group (-CHO) facilitates Schiff base formation, useful in synthesizing antimicrobial agents.
  • 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (): The carbonitrile (-CN) group enhances electrophilicity, improving kinase inhibition. However, it reduces solubility compared to carbohydrazides .

Antioxidant and Cytotoxic Activity

Antioxidant Efficacy

  • Chalcone derivatives with 4-methoxyphenyl groups (): Demonstrated dose-dependent protection of PC12 cells against H₂O₂-induced oxidative stress (EC₅₀ = 12–18 μM). The methoxy group’s resonance stabilization of phenolic radicals is critical .
  • Pyrazole carbohydrazides : Exhibit similar radical-scavenging activity but with improved cellular uptake due to the hydrazide moiety’s polarity .

Cytotoxicity

  • 1-(4-Methoxyphenyl)-3-substituted-β-carbolines (): Show moderate activity (IC₅₀ = 2.13–25 μM) against ovarian and prostate cancers. The target compound’s carbohydrazide group may enhance topoisomerase inhibition but requires empirical validation .
  • Triazolo-pyrazole derivatives (): Lower cytotoxicity (IC₅₀ > 50 μM) compared to carbohydrazides, likely due to reduced membrane permeability from the triazole-thiol group .

Structural and Computational Insights

  • Crystallography : SHELXL () and ORTEP () are widely used for pyrazole derivative characterization. The target compound’s planar pyrazole ring and dihedral angles (e.g., between methoxyphenyl and carbohydrazide groups) influence packing efficiency and solubility .
  • SAR Trends :
    • Electron-donating groups (e.g., -OCH₃) at the para position enhance antioxidant and anti-inflammatory activities .
    • Bulky substituents (e.g., naphthyl in ) improve target specificity but reduce solubility .

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, with the chemical formula C12_{12}H14_{14}N4_4O2_2 and CAS number 618092-46-9, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a methoxyphenyl group and a carbohydrazide moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that this compound shows promising cytotoxic activity against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The IC50_{50} values observed range from 0.39 µM to 49.85 µM, indicating varying levels of potency against different cell lines .

The mechanism through which this compound exerts its effects may involve:

  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, primarily through intrinsic pathways that involve mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The structural characteristics of pyrazole derivatives significantly influence their biological activity. The presence of specific substituents on the phenyl ring and variations in the hydrazide functionality can enhance or diminish their anticancer efficacy. For example:

CompoundStructureIC50_{50} (µM)Cell Line
AStructure A0.39 ± 0.06NCI-H460
BStructure B0.46 ± 0.04MCF7
CStructure C49.85A549

Note: Structures are illustrative; actual structures must be referenced from specific studies.

Study on Cytotoxic Activity

In a study conducted by Xia et al., various pyrazole derivatives were synthesized and screened for their anticancer properties. Among them, this compound exhibited significant cytotoxicity against the A549 cell line with an IC50_{50} value indicating effective growth inhibition . The study emphasized the importance of substituent orientation and electronic effects in enhancing biological activity.

Investigation on Apoptotic Mechanisms

Research by Fan et al. explored the apoptotic mechanisms induced by pyrazole derivatives in MCF7 cells. The findings revealed that these compounds could activate caspase pathways leading to programmed cell death, thereby supporting their potential use as therapeutic agents in oncology .

Q & A

Q. Critical Factors :

  • Temperature : Hydrazide formation requires precise reflux conditions (~80°C) to avoid side reactions like over-oxidation .
  • Catalysts : Phosphorus oxychloride (POCl₃) is often used for cyclization steps but must be carefully quenched to prevent decomposition .

How can structural discrepancies in spectroscopic data for pyrazole carbohydrazides be resolved?

Advanced Analytical Approach
Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. To address this:

  • X-ray Crystallography : Provides definitive confirmation of the keto-hydrazone tautomer (C=O and N–N bonds) versus enol-imine forms .
  • DFT Calculations : Compare experimental IR stretching frequencies (e.g., C=O at ~1680 cm⁻¹) with theoretical models to validate tautomeric states .
  • Variable-Temperature NMR : Monitors dynamic tautomeric equilibria in solution, revealing shifts in proton environments .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in neuropharmacology?

Q. Basic Screening Protocol

  • Anticonvulsant Assays :
    • Maximal Electroshock (MES) : Evaluates protection against tonic-clonic seizures in rodent models .
    • Subcutaneous Pentylenetetrazol (scPTZ) : Screens for activity against absence seizures .
  • Dose-Response Curves : IC₅₀ values are determined using log-dose intervals (e.g., 30–300 mg/kg) to assess potency .

Q. Advanced Mechanistic Studies

  • Molecular Docking : Targets GABAₐ receptors or voltage-gated sodium channels to predict binding affinities .
  • CYP450 Inhibition Assays : Quantifies metabolic stability using human liver microsomes to optimize pharmacokinetics .

How do structural modifications (e.g., substituents on the pyrazole ring) affect bioactivity?

Q. Case Study Analysis

  • Antimicrobial Activity :
    • 4-Methoxyphenyl groups enhance lipophilicity, improving membrane penetration in Gram-positive bacteria .
    • Chlorine substituents at position 5 increase anticonvulsant potency but reduce solubility, requiring formulation adjustments .
  • Contradictions :
    • In some studies, electron-withdrawing groups (e.g., -NO₂) improve antibacterial activity but worsen neurotoxicity profiles .
    • Resolution involves comparative SAR studies using isosteric replacements (e.g., -CF₃ vs. -Cl) .

What strategies mitigate low yields in the Vilsmeier-Haack formylation of pyrazole intermediates?

Q. Advanced Optimization Techniques

  • Reagent Ratios : A 1:2 molar ratio of DMF:POCl₃ minimizes side reactions during formylation of 5-methylpyrazole precursors .
  • Temperature Control : Maintaining 0–5°C during POCl₃ addition prevents exothermic decomposition .
  • Workup Modifications : Quenching with ice-cold sodium acetate (pH 4–5) improves aldehyde isolation .

How can computational tools streamline the synthesis and bioactivity prediction of this compound?

Q. Cutting-Edge Applications

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict optimal cyclization pathways, reducing trial-and-error experimentation .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and topological polar surface area (TPSA ~75 Ų) to guide lead optimization .
  • Dynamic Reaction Networks : Machine learning identifies byproduct formation risks, enabling real-time adjustments in flow chemistry setups .

What are the best practices for resolving contradictory bioactivity data across studies?

Q. Methodological Framework

Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and protocols to minimize variability .

Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., EC₅₀ ranges for anticonvulsant activity) .

Control Experiments : Verify compound purity via HPLC (>98%) and exclude solvent interference (e.g., DMSO cytotoxicity) .

How does crystal packing influence the physicochemical stability of this carbohydrazide?

Q. Structural Insights

  • Hydrogen Bonding : N–H···O interactions between hydrazide and methoxyphenyl groups stabilize the lattice, reducing hygroscopicity .
  • Polymorphism Screening : Slurry experiments in ethanol/water (1:1) identify the most thermodynamically stable form for long-term storage .

What are the limitations of current synthetic routes, and how can they be addressed?

Q. Critical Challenges

  • Low Functional Group Tolerance : Sensitive to strong acids/bases. Solution: Use mild reagents like EDCI/HOBt for amide couplings .
  • Scalability Issues : Batch inconsistencies in cyclization steps. Solution: Transition to continuous flow reactors with in-line FTIR monitoring .

Which spectroscopic techniques are most effective for characterizing degradation products?

Q. Advanced Characterization

  • LC-MS/MS : Identifies hydrolyzed products (e.g., pyrazole-4-carboxylic acid) under accelerated stability conditions (40°C/75% RH) .
  • Solid-State NMR : Detects amorphous degradation phases undetectable by XRD .

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